tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate
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Overview
Description
“tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate” is a chemical compound with the CAS Number: 1638744-23-6 . It has a molecular weight of 250.29 . The IUPAC name for this compound is tert-butyl ®-((5,5-difluoropiperidin-2-yl)methyl)carbamate . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-6-8-4-5-11(12,13)7-15-8/h8,15H,4-7H2,1-3H3,(H,14,16)/t8-/m1/s1 . The InChI key is KYNZGIOKUKGMCY-MRVPVSSYSA-N .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a refrigerator .Scientific Research Applications
Intermediate in Synthesis of Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) describe the synthesis of a similar compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, as an important intermediate in producing biologically active compounds like omisertinib (AZD9291). They established a rapid synthetic method for this compound, optimizing the process with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Building Blocks for Novel Protease Inhibitors : Ghosh, Cárdenas, and Brindisi (2017) highlight the stereoselective synthesis of tert-butyl carbamates, which are utilized as building blocks for novel protease inhibitors. They demonstrate the conversion of optically active tert-butyl carbamates to potent β-secretase inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Chemoselective Transformation of Amino Protecting Groups : Sakaitani and Ohfune (1990) discuss the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), synthesized from amino protecting groups like N-tert-butoxycarbonyl (Boc). This novel species reacts with various electrophiles, demonstrating its utility in chemoselective transformations (Sakaitani & Ohfune, 1990).
Preparation of Enantiopure N-Protected β-Hydroxyvaline : Oku, Naito, Yamada, and Katakai (2004) report the successful preparation of enantiopure N-protected β-hydroxyvaline using tert-butyl carbamate, highlighting its role in the synthesis of stereochemically complex molecules (Oku, Naito, Yamada, & Katakai, 2004).
Synthetic Intermediate for Natural Products : Tang, Liu, Qin, Wang, Li, Huang, and Wang (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, from L-Serine. This compound has shown cytotoxic activity against several human carcinoma cell lines, demonstrating its potential in medical research (Tang et al., 2014).
Deprotection of tert-Butyl Carbamates : Li et al. (2006) used aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, demonstrating an environmentally benign and selective approach in synthetic chemistry (Li et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
This compound is a type of carbamate, which is often used as a protecting group for amines . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a common strategy to protect an amino group, allowing for transformations of other functional groups . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction .
Biochemical Pathways
It’s known that carbamates like this compound can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The use of carbamates like this compound can result in a variety of effects, depending on their specific targets and the biochemical pathways they influence .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
tert-butyl N-[[(2R)-5,5-difluoropiperidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-6-8-4-5-11(12,13)7-15-8/h8,15H,4-7H2,1-3H3,(H,14,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNZGIOKUKGMCY-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCC(CN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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